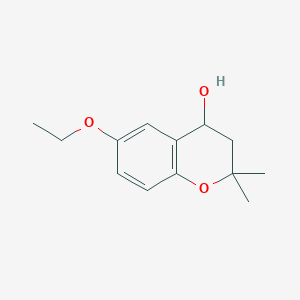

6-Ethoxy-2,2-dimethylchroman-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Ethoxy-2,2-dimethylchroman-4-ol is a synthetic derivative of vitamin E, known for its potent antioxidant properties. This compound is part of the chroman family, which includes various biologically active molecules. The structure of this compound consists of a chroman ring with ethoxy and dimethyl substituents, contributing to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2,2-dimethylchroman-4-ol typically involves the following steps:

Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an ethyl halide reacts with the hydroxyl group of the chroman ring in the presence of a base.

Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions, often using methyl iodide or methyl sulfate as the alkylating agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Reaction Mechanisms

Kinetic Studies : The reactivity of chromanone derivatives is influenced by substituents. For example, the dehydration of carboxamide pyrazol-4-ol to pyrazol is 10²-fold faster than phenyl-substituted analogs due to lower energy barriers (ΔE = 3.7 kcal/mol) . Similar principles may apply to the ethoxy substituent in 6-Ethoxy-2,2-dimethylchroman-4-ol, affecting nucleophilic substitution or elimination reactions.

Computational Insights : DFT calculations (X3LYP/def2-SVP) reveal that substituents on the chromanone ring modulate reaction pathways. For instance, electron-donating groups (e.g., ethoxy) stabilize intermediates, while electron-withdrawing groups (e.g., fluorine) alter reaction thermodynamics .

Biological Relevance

Chromanone derivatives, including this compound, exhibit diverse biological activities:

-

Enzyme Inhibition : Gem-dimethylchroman-4-ol derivatives inhibit equine serum butyrylcholinesterase (eqBuChE) with IC50 values ranging from 2.9–7.3 μM .

-

Oxidative Stress : Chromanone scaffolds, such as vitamin E analogs, act as antioxidants by scavenging free radicals .

Table 2: Biological Activity of Chromanone Derivatives

| Compound | eqBuChE IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|

| This compound | 7.3 | 33 |

| Naphthylchromanone (3g) | 3.1 | 2.9 |

Thermodynamic and Kinetic Data

-

Enthalpy of Formation : The synthesis of ethoxy-substituted chromanones involves exothermic steps. For example, the formation of tert-butyl ethyl ether (C6H14O) from 1-propene and ethanol releases ΔrH° = -32.0 kJ/mol .

-

Reaction Rates : Substituent effects on chromanone derivatives can alter reaction kinetics. For instance, fluorinated substituents at position 7 enhance eqBuChE inhibition compared to position 6 .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Recent studies have highlighted the antifungal properties of 6-Ethoxy-2,2-dimethylchroman-4-ol and its derivatives. Research indicates that modifying the alkyl groups in chromene compounds significantly influences their antifungal activity.

Case Study: Antifungal Efficacy against Aspergillus spp.

A study evaluated the antifungal activity of various chromene derivatives, including this compound. The results showed that this compound exhibited a notable inhibitory effect on the mycelial growth of Aspergillus niger, with an EC50 value indicating effective concentration for antifungal action.

| Compound | EC50 (µg/mL) | Activity Level |

|---|---|---|

| This compound | 97.18 | Strong |

| Other derivatives | Variable | Varies |

The study found that structural modifications, such as the introduction of ethoxy groups, enhanced the antifungal potency compared to other alkyl substitutions .

Nanotechnology Applications

This compound has also been explored in the field of nanotechnology, particularly in the development of nanoparticles for biomedical applications.

Case Study: Polyphenol-Containing Nanoparticles

Research on polyphenol-containing nanoparticles has shown that compounds like this compound can be utilized to create nanoparticles with significant antioxidant and anticancer properties. These nanoparticles have demonstrated versatility in applications such as:

- Biodetection

- Therapeutic delivery

- Bioimaging

The interaction between polyphenols and metal ions facilitates the formation of stable nanoparticles that can be engineered for specific biomedical purposes .

Industrial Applications

The compound is also recognized for its potential industrial applications due to its bioactive properties. Phenolic compounds, including this compound, are being investigated for their roles in:

- Antioxidant formulations

- Antimicrobial agents

- Food preservation

These applications leverage the natural properties of phenolic compounds to enhance product stability and efficacy in various industries .

Wirkmechanismus

The primary mechanism of action of 6-Ethoxy-2,2-dimethylchroman-4-ol involves its ability to scavenge free radicals and reactive oxygen species. This antioxidant activity is attributed to the presence of the chroman ring, which can donate hydrogen atoms to neutralize free radicals. The compound also interacts with various molecular targets, including enzymes and cellular membranes, to protect against oxidative damage.

Vergleich Mit ähnlichen Verbindungen

6-Ethoxy-2,2-dimethylchroman-4-ol is compared with other similar compounds such as:

Trolox: Another vitamin E derivative with similar antioxidant properties.

Chroman-4-one: A related compound with a different substitution pattern, exhibiting distinct biological activities.

Chroman-2-ol: A compound with hydroxyl groups at different positions, affecting its chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which enhances its antioxidant activity and makes it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

6-Ethoxy-2,2-dimethylchroman-4-ol is a synthetic derivative of vitamin E, recognized for its significant antioxidant properties . This compound belongs to the chroman family and has been extensively studied for its biological activities, particularly its protective effects against oxidative stress and potential therapeutic applications in various diseases.

This compound features an ethoxy group that enhances its solubility and reactivity compared to other chroman derivatives. Its chemical structure allows it to function effectively as a radical scavenger, which is crucial in mitigating oxidative damage in biological systems.

The primary mechanism of action involves the scavenging of free radicals and reactive oxygen species (ROS). The chroman ring structure enables the donation of hydrogen atoms, neutralizing free radicals. Additionally, this compound interacts with various molecular targets, including enzymes and cellular membranes, thereby offering protection against oxidative damage.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant activity. It has been shown to reduce lipid peroxidation and improve the overall antioxidant capacity in various models. In comparative studies, it demonstrated superior antioxidant properties compared to other vitamin E derivatives like Trolox .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Studies suggest that it may help reduce oxidative stress in neuronal cells, potentially providing therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Potential

This compound has shown promise in cancer research. It has been evaluated for its antiproliferative effects against various cancer cell lines. For instance, preliminary studies indicated that it could inhibit the growth of human breast cancer cells with an IC50 value comparable to other known anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Antioxidant Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Free radical scavenging |

| Trolox | Moderate | Low | Free radical scavenging |

| Chroman-4-one | Variable | High | Inhibition of cell proliferation |

Case Studies

- Neuroprotective Study : In a study involving hyperlipidemic rats, treatment with this compound resulted in reduced levels of oxidative stress markers and improved Mn-SOD levels, indicating its potential as a neuroprotective agent .

- Anticancer Study : A recent investigation assessed the effects of this compound on various cancer cell lines. The findings showed significant inhibition of cell proliferation in breast cancer models, suggesting its role as a potential anticancer therapeutic .

Eigenschaften

IUPAC Name |

6-ethoxy-2,2-dimethyl-3,4-dihydrochromen-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-15-9-5-6-12-10(7-9)11(14)8-13(2,3)16-12/h5-7,11,14H,4,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBKSEGFBFWCKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(CC2O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.